![molecular formula C19H13F6N3O2 B2958084 1-(4-methoxyphenyl)-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime CAS No. 338978-32-8](/img/structure/B2958084.png)

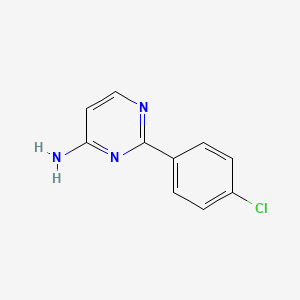

1-(4-methoxyphenyl)-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

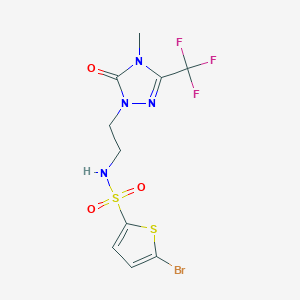

This compound, also known as Ethanone, 1-(4-methoxyphenyl)-, O-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxime (9CI), is a chemical substance with the CAS number 338978-32-8 . It is related to the compound 4-{[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy}phenol .

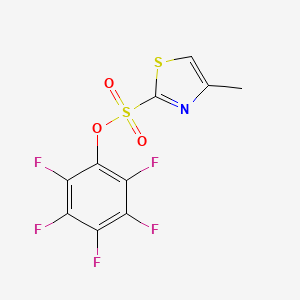

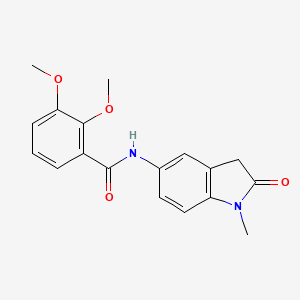

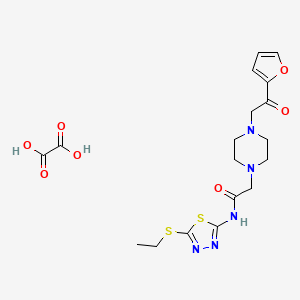

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including an ether, a ketone, an oxime, and a naphthyridine ring system. The InChI code for a related compound, 4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}phenol, is 1S/C16H8F6N2O2/c17-15(18,19)11-7-12(16(20,21)22)23-14-10(11)5-6-13(24-14)26-9-3-1-8(25)2-4-9/h1-7,25H .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, boiling point, and molecular weight, can be found in various chemical databases .Applications De Recherche Scientifique

Anticancer Research

This compound has shown promise in anticancer studies , particularly in the synthesis of derivatives that exhibit antiproliferative action against human colon cancer cell lines . The trifluoromethyl group and the naphthyridinyl moiety contribute to the compound’s ability to induce apoptosis in cancer cells, making it a potential candidate for developing new cancer therapies.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis . Its reactivity with various isocyanates can lead to a wide array of derivatives with potential applications in medicinal chemistry .

Agrochemical Development

Derivatives of this compound are used in the agrochemical industry . The trifluoromethyl group enhances the biological activity of agrochemicals, providing protection for crops against pests . This is due to the unique physicochemical properties imparted by the fluorine atoms.

Pharmaceutical Ingredient

The structural motif of the compound is key in active pharmaceutical ingredients . It’s part of a class of compounds that includes several approved pharmaceutical products and many candidates currently undergoing clinical trials .

Anion Sensing

Compounds with similar structures have been explored for their anion sensing capabilities . The electronic properties of the trifluoromethyl group and the naphthyridinyl moiety can interact with anions, which could be utilized in developing sensors for environmental or biological applications .

Synthesis of Fluorinated Compounds

The compound is involved in the synthesis of fluorinated compounds , which are increasingly important in various fields, including materials science and drug discovery. The presence of the trifluoromethyl group is particularly valuable due to its influence on the physical and biological properties of molecules .

Propriétés

IUPAC Name |

(E)-N-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-1-(4-methoxyphenyl)ethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F6N3O2/c1-10(11-3-5-12(29-2)6-4-11)28-30-16-8-7-13-14(18(20,21)22)9-15(19(23,24)25)26-17(13)27-16/h3-9H,1-2H3/b28-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCBIYHSUGAGIE-ORBVJSQLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)/C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F6N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2958003.png)

![7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2958007.png)

![5-[(3,4-Dimethoxyphenyl)-[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2958011.png)

![N-[4-(4-chlorophenoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2958018.png)

![[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2958025.png)